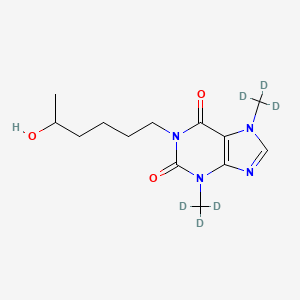

(+/-)-Lisofylline-d6

Description

Properties

IUPAC Name |

1-(5-hydroxyhexyl)-3,7-bis(trideuteriomethyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMXQKNUPPXBRG-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])CCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675993 | |

| Record name | 1-(5-Hydroxyhexyl)-3,7-bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185995-26-9 | |

| Record name | 1-(5-Hydroxyhexyl)-3,7-bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (+/-)-Lisofylline-d6: Properties, Structure, and Application in Bioanalytical Research

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of (+/-)-Lisofylline-d6, a deuterated analog of the anti-inflammatory agent Lisofylline. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its use as an internal standard in mass spectrometry-based bioanalysis, offering expert insights into its synthesis and practical application.

Introduction: The Significance of Deuterated Internal Standards

In the realm of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, achieving accuracy and precision is paramount. Deuterated internal standards are considered the gold standard for quantitative analysis using mass spectrometry.[1][2] These standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with their stable isotope, deuterium.[2] This subtle mass shift allows the internal standard to be distinguished from the analyte by the mass spectrometer, while its near-identical physicochemical properties ensure it behaves similarly during sample preparation, chromatography, and ionization.[3] This co-elution and similar behavior effectively normalize for variations in sample extraction, matrix effects, and instrument response, leading to more reliable and reproducible data.[4]

This compound is the deuterated form of (+/-)-Lisofylline, a metabolite of pentoxifylline with recognized anti-inflammatory properties.[5][6] As such, this compound serves as an ideal internal standard for the accurate quantification of Lisofylline in biological matrices.

Physicochemical Properties and Structure of this compound

This compound is a synthetic compound where six hydrogen atoms have been replaced by deuterium. Specifically, the deuterium atoms are located on the two methyl groups attached to the xanthine core of the molecule.[6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 1-(5-hydroxyhexyl)-3,7-bis(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione | [7] |

| Synonyms | (±)-Lisofylline-d6 | [8] |

| CAS Number | 1185995-26-9 | [6] |

| Molecular Formula | C₁₃H₁₄D₆N₄O₃ | [6] |

| Molecular Weight | 286.36 g/mol | [6] |

| Appearance | Crystalline solid (based on non-deuterated form) | [9] |

| Solubility (non-deuterated) | Soluble in DMSO (to 25 mM), DMF (15 mg/ml), Ethanol (25 mg/ml), and PBS (pH 7.2, 25 mg/ml) | [9][10] |

| Storage | Recommended to be stored in a dry, cool, and well-ventilated place, protected from light and moisture. | [11][12] |

Chemical Structure

The structure of this compound is characterized by a xanthine scaffold, a purine base with two ketone groups. It is substituted at the N1 position with a 5-hydroxyhexyl chain and at the N3 and N7 positions with deuterated methyl groups.

Caption: Chemical structure of this compound.

Synthesis of this compound

Mechanism of Action of the Parent Compound: Lisofylline

To understand the context of its application, it is useful to briefly review the mechanism of action of the non-deuterated parent compound, Lisofylline. Lisofylline is a synthetic small molecule with anti-inflammatory properties.[5] It is a metabolite of pentoxifylline.[5] Lisofylline's mechanism of action is multifaceted and includes:

-

Inhibition of Inflammatory Cytokines: It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1, IL-6).[15]

-

Protection against Oxidative Stress: Lisofylline can inhibit lipid peroxidation, a process that leads to cellular damage.[15]

-

Mitochondrial Protection: It has been demonstrated to protect pancreatic beta-cells from cytokine-induced damage by promoting mitochondrial metabolism.[16]

-

Modulation of Signaling Pathways: Lisofylline can block interleukin-12 (IL-12) signaling and STAT-4 activation, which are key pathways in inflammation and autoimmune responses.[5]

These properties have led to its investigation in conditions like type 1 diabetes, sepsis, and acute respiratory distress syndrome.[5][15]

Application in Bioanalytical Methods: A Practical Workflow

The primary application of this compound is as an internal standard for the quantification of Lisofylline in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed, representative workflow for such an analysis, based on established methods for related compounds.[17][18]

Experimental Protocol: Quantification of Lisofylline in Rat Plasma

Objective: To develop and validate a robust LC-MS/MS method for the quantification of Lisofylline in rat plasma using this compound as an internal standard.

Materials and Reagents:

-

Lisofylline reference standard

-

This compound (internal standard, IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Rat plasma (blank)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Standard and Internal Standard Solutions:

-

Prepare stock solutions of Lisofylline and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of Lisofylline by serial dilution of the stock solution with a 50:50 methanol/water mixture to create calibration standards.

-

Prepare a working solution of the internal standard, this compound, at a suitable concentration (e.g., 100 ng/mL) in methanol.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of rat plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

-

Add 150 µL of cold methanol to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to ensure separation from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Lisofylline: m/z 281.2 → 181.1 (example transition, requires optimization).

-

This compound: m/z 287.2 → 187.1 (example transition, requires optimization).

-

-

Optimize other parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both Lisofylline and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Lisofylline in the unknown samples by interpolation from the calibration curve.

-

Rationale for Experimental Choices

-

Protein Precipitation: This is a simple and rapid method for sample clean-up that is effective for removing the majority of proteins from the plasma sample, which could otherwise interfere with the analysis.[17]

-

C18 Reversed-Phase Column: This is a versatile and widely used stationary phase that provides good retention and separation for moderately polar compounds like Lisofylline.

-

Gradient Elution: This allows for efficient separation of the analyte from endogenous plasma components and ensures a sharp peak shape.

-

ESI in Positive Mode: Xanthine derivatives readily form positive ions in an ESI source, making this the preferred ionization mode for sensitive detection.

-

Multiple Reaction Monitoring (MRM): This is a highly selective and sensitive detection method that minimizes interferences from the biological matrix by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

Caption: Workflow for the quantification of Lisofylline using this compound.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of Lisofylline in biological matrices. Its properties as a deuterated internal standard align perfectly with the best practices for modern bioanalytical method development, particularly for LC-MS/MS applications. By understanding its chemical properties, structure, and the principles behind its use, scientists can develop robust and reliable analytical methods to support preclinical and clinical research involving Lisofylline.

References

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]

-

Patsnap Synapse. (2024). What is Lisofylline used for? Retrieved from [Link]

-

Yang, Z., Chen, M., Wu, R., & Nadler, J. L. (2002). Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. Endocrinology, 143(6), 2341–2348. Retrieved from [Link]

-

Wikipedia. (n.d.). Lisofylline. Retrieved from [Link]

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

Chen, M., Yang, Z., Wu, R., & Nadler, J. L. (2003). Lisofylline, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition. Endocrinology, 144(12), 5227–5231. Retrieved from [Link]

-

Kim, H., Kim, H., Lee, S., & Kim, D. H. (2023). Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma: Its Application to a Pharmacokinetic Study. Molecules, 28(9), 3709. Retrieved from [Link]

-

Kyle, P. B., Adcock, K. G., Kramer, R. E., & Baker, R. C. (2005). Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma. Biomedical Chromatography, 19(3), 231–236. Retrieved from [Link]

-

Radu, C., & Anăcuţa, C. (2010). Bioanalysis of pentoxifylline and related metabolites in plasma samples through LC-MS/MS. Biomedical Chromatography, 24(6), 663–674. Retrieved from [Link]

-

Griesbeck, A. G., & Kramer, W. (2002). Photochemistry synthesis. Part 1: Syntheses of xanthine derivatives by photolysis of 1-(5'-oxohexyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (pentoxifylline): an ambident chromophore. Photochemical & Photobiological Sciences, 1(11), 865–870. Retrieved from [Link]

-

Cenmed. (n.d.). (+/-) Lisofylline D6. Retrieved from [Link]

-

Protheragen. (n.d.). Lisofylline-D6. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lisofylline. PubChem Compound Database. Retrieved from [Link]

-

DNAmod. (n.d.). 1-(5-hydroxyhexyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Retrieved from [Link]

-

DNAmod. (n.d.). (R)-lisofylline. Retrieved from [Link]

-

Szymańska, E., & Giebułtowicz, J. (2018). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules, 23(10), 2531. Retrieved from [Link]

-

Hughes, C. S., Shortreed, M. R., & Smith, L. M. (2019). Optimised plasma sample preparation and LC-MS analysis to support large-scale clinical biomarker studies. ScienceOpen Research. Retrieved from [Link]

-

Chromatographic Specialties Inc. (n.d.). Toronto Research Chemicals. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 1H-PURINE-2,6-DIONE, 3,7-DIHYDRO-3-METHYL-1,7-BIS(5-OXOHEXYL)-. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. texilajournal.com [texilajournal.com]

- 5. Lisofylline - Wikipedia [en.wikipedia.org]

- 6. This compound | CAS 1185995-26-9 | LGC Standards [lgcstandards.com]

- 7. Lisofylline-D6 - Protheragen [protheragen.ai]

- 8. cenmed.com [cenmed.com]

- 9. caymanchem.com [caymanchem.com]

- 10. (±)-Lisofylline, Anti-inflammatory agent (CAS 6493-06-7) | Abcam [abcam.com]

- 11. clinivex.com [clinivex.com]

- 12. fishersci.com [fishersci.com]

- 13. Buy this compound (EVT-1442295) | 1185995-26-9 [evitachem.com]

- 14. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is Lisofylline used for? [synapse.patsnap.com]

- 16. Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unraveling Lisofylline, a Novel Immunomodulator

An In-Depth Technical Guide to the Mechanism of Action of Lisofylline

Lisofylline (LSF) is a synthetic, modified methylxanthine and an active metabolite of pentoxifylline, distinguished by its potent anti-inflammatory properties.[1][2] Initially explored for reducing mortality during infections associated with cancer chemotherapy, its unique mechanism of action has pivoted research towards its therapeutic potential in autoimmune and inflammatory conditions, most notably Type 1 Diabetes and its complications.[1][2][3] Unlike broad-spectrum anti-inflammatory drugs, LSF exhibits a targeted approach, modulating specific intracellular signaling pathways and preserving cellular function in the face of inflammatory onslaughts. This guide provides a detailed exploration of the molecular and cellular mechanisms that define Lisofylline's activity, offering insights for researchers and drug development professionals.

Core Mechanisms of Action: A Multi-Pronged Approach to Inflammation Control

LSF's efficacy stems not from a single target but from its ability to intervene at multiple critical nodes within the inflammatory cascade. Its actions can be broadly categorized into the inhibition of pro-inflammatory signaling, preservation of mitochondrial integrity, and modulation of key metabolic pathways.

Targeted Suppression of Pro-inflammatory Cytokine Signaling

A primary and extensively documented mechanism of LSF is its ability to inhibit the production and action of key pro-inflammatory cytokines. This is not a generalized suppression but a nuanced interference with specific signaling axes that drive autoimmune and inflammatory responses.

-

Interference with the IL-12/STAT4 Axis: LSF effectively blocks Interleukin-12 (IL-12) signaling and the subsequent activation of the STAT4 (Signal Transducer and Activator of Transcription 4) protein.[1][2][4] The IL-12/STAT4 pathway is pivotal for the differentiation of naive T-cells into T-helper 1 (Th1) cells, which are major drivers of the autoimmune destruction of pancreatic β-cells in Type 1 Diabetes. By inhibiting this pathway, LSF reduces the production of the canonical Th1 cytokine, Interferon-gamma (IFN-γ).[4][5]

-

Downregulation of Key Inflammatory Mediators: LSF significantly suppresses the production of other critical pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and IL-6.[3][6][7] This effect has been observed in various models, from lipopolysaccharide-stimulated mononuclear cells to animal models of sepsis and diabetes, underscoring its broad anti-inflammatory potential.[6][7]

Modulation of Intracellular Stress and Survival Pathways

LSF penetrates the cell to modulate signaling cascades that are central to the cellular response to stress, inflammation, and metabolic challenges.

-

Inhibition of the p38 MAPK Pathway: In human mesangial cells exposed to high glucose and angiotensin II—conditions that mimic diabetic nephropathy—LSF reduces the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).[8] The p38 MAPK pathway is a key transducer of inflammatory and stress signals, leading to the production of inflammatory cytokines and extracellular matrix proteins.[8][9] LSF's inhibition of this pathway is directly linked to its ability to prevent the overproduction of fibronectin, collagen, and TGF-β, thereby protecting against renal fibrosis.[8]

-

Regulation of the cAMP/CREB Pathway: LSF has been shown to decrease the phosphorylation of the cAMP Response Element-Binding Protein (CREB) during hyperoxia-induced lung injury and in hyperglycemic mesangial cells.[6][8] As a methylxanthine derivative, this action is likely linked to the modulation of cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade cAMP.[10][11][12] By influencing cAMP levels and CREB activation, LSF can regulate gene expression related to inflammation and cellular survival.

-

Activation of AMPK Signaling: In a model of obesity-induced cardiac injury, LSF was found to directly upregulate the expression of cardiac AMP-activated protein kinase (AMPK).[13] AMPK is a master regulator of cellular energy homeostasis and a key survival factor. Its activation by LSF represents a direct protective mechanism for heart tissue, mitigating inflammation and apoptosis associated with metabolic disease.[13]

Preservation of Mitochondrial Function

Perhaps one of its most critical functions, particularly in the context of diabetes, is the protection of mitochondria from inflammatory damage.

-

Promoting Mitochondrial Metabolism: Pro-inflammatory cytokines are known to impair pancreatic β-cell function by disrupting mitochondrial activity. LSF directly counteracts this by promoting mitochondrial metabolism.[14] Studies using insulin-secreting INS-1 cells demonstrated that LSF restored mitochondrial membrane potential, ATP levels, and overall metabolic activity in cells challenged with a cocktail of IL-1β, TNF-α, and IFN-γ.[14] This mitochondrial protection is the causal mechanism behind LSF's ability to preserve glucose-stimulated insulin secretion and enhance β-cell viability.[14][15]

Inhibition of Phosphatidic Acid Generation

LSF has been identified as an inhibitor of the de novo generation of phosphatidic acid (PA), a critical lipid second messenger in inflammatory signaling.[1][4][16] It achieves this by inhibiting lysophosphatidic acid acyl transferase. This mechanism has been shown to be particularly relevant in attenuating sepsis-induced acute lung injury, where LSF treatment reduced pulmonary hypertension and inflammation.[16]

Visualizing the Core Mechanisms of Lisofylline

To better understand the interconnected pathways, the following diagrams illustrate LSF's primary modes of action.

Caption: LSF's inhibition of key pro-inflammatory signaling pathways.

Caption: LSF's protective effect on pancreatic β-cell mitochondria.

Preclinical Evidence and Therapeutic Implications

The molecular mechanisms of LSF translate into significant protective effects in various preclinical models of disease.

| Disease Model | Key Findings | Implied Mechanism of Action | Reference(s) |

| Type 1 Diabetes (NOD Mice) | Reduced incidence of insulitis and diabetes; suppressed IFN-γ production; preserved β-cell insulin secretion. | Inhibition of IL-12/STAT4 pathway; protection of β-cells from cytokine-induced damage. | [4][5] |

| Type 1 Diabetes (STZ-induced) | Reduced diabetes incidence from 91.6% to 25%; suppressed systemic IFN-γ and TNF-α; restored islet insulin secretion. | Suppression of pro-inflammatory cytokines; reduction of β-cell apoptosis. | [7] |

| Diabetic Nephropathy (In Vitro) | Protected human mesangial cells from high glucose- and Angiotensin II-induced extracellular matrix deposition. | Inhibition of p38 MAPK and CREB phosphorylation; reduction of TGF-β production. | [8] |

| Obesity-induced Cardiomyopathy | Mitigated cardiac inflammation and apoptosis in a mouse model of obesity. | Improved insulin secretion; direct activation of cardiac AMPK signaling pathway. | [13] |

| Acute Lung Injury (Sepsis Model) | Attenuated pulmonary hypertension, neutropenia, and hypoxemia in pigs. | Inhibition of phosphatidic acid generation. | [16] |

| Acute Lung Injury (Clinical Trial) | No beneficial effect on mortality or organ failure-free days in patients with established ALI/ARDS. Trial stopped for futility. | The drug may be ineffective in late-stage, established disease, or pharmacokinetic issues may have limited efficacy. | [4][17][18] |

The stark contrast between promising preclinical data and the negative clinical trial results in ALI/ARDS highlights critical considerations for drug development.[17][18] The timing of intervention is likely crucial; LSF may be more effective as a preventative or early-stage treatment rather than a rescue therapy for established, severe inflammation.[10] Furthermore, dosing and administration routes may significantly impact bioavailability and efficacy in human subjects.[10]

Key Experimental Protocols

To facilitate further research, this section details methodologies used to elucidate LSF's mechanism of action.

Protocol 1: In Vitro Cytokine-Induced β-Cell Damage Model

This protocol is adapted from studies on INS-1 cells to assess the protective effects of LSF on β-cell function and viability.[14]

-

Cell Culture: Culture insulin-secreting INS-1 cells in standard RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol.

-

Treatment: Seed cells in appropriate plates. Expose cells to a pro-inflammatory cytokine cocktail (e.g., 10 ng/mL IL-1β, 10 ng/mL TNF-α, and 10 ng/mL IFN-γ) with or without Lisofylline (concentrations ranging from 20-100 µM) for 18-24 hours.

-

Assessment of Insulin Secretion: Following treatment, wash cells and incubate in Krebs-Ringer bicarbonate buffer with basal (e.g., 2.8 mM) and then stimulating (e.g., 16.7 mM) glucose concentrations. Collect supernatants to measure insulin content via Radioimmunoassay (RIA) or ELISA.

-

Mitochondrial Function Assessment:

-

Metabolic Activity: Use an MTT assay. Incubate treated cells with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Solubilize the resulting formazan crystals and measure absorbance to quantify metabolic activity.

-

Mitochondrial Membrane Potential: Utilize a fluorescent dye such as JC-1 or TMRE. Analyze cells via flow cytometry or fluorescence microscopy to quantify changes in membrane potential.

-

-

Cell Viability: Assess apoptosis using TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or dual fluorescence labeling with Calcein-AM (live cells) and Ethidium Homodimer-1 (dead cells).

Protocol 2: In Vivo Prevention of Type 1 Diabetes in NOD Mice

This protocol outlines the experimental workflow for testing LSF's ability to prevent autoimmune diabetes in the non-obese diabetic (NOD) mouse model.[5]

-

Animal Model: Use female NOD mice, which spontaneously develop autoimmune diabetes. Begin treatment at an age before significant insulitis develops (e.g., 4-7 weeks of age).

-

Drug Administration: Administer Lisofylline (e.g., 25 mg/kg body weight) twice daily via intraperitoneal injection for a defined period (e.g., 3 weeks). A control group should receive a vehicle (e.g., saline) on the same schedule.

-

Monitoring: Monitor blood glucose levels weekly using a glucometer. Mice with consecutive readings above a predetermined threshold (e.g., 250 mg/dL) are considered diabetic.

-

Immunological Analysis:

-

Cytokine Levels: Collect blood samples at baseline and post-treatment to measure serum levels of IFN-γ and other cytokines via ELISA.

-

Histology: At the end of the study, harvest pancreata, fix in formalin, and embed in paraffin. Section the pancreata and perform Hematoxylin and Eosin (H&E) staining to score the degree of lymphocytic infiltration (insulitis).

-

Immunohistochemistry: Perform staining for immune cell markers (e.g., CD4, CD8, F4/80) to characterize the cellular infiltrate within the islets.

-

Caption: Experimental workflow for testing LSF in the NOD mouse model.

Conclusion and Future Directions

Lisofylline presents a compelling case as a targeted immunomodulatory agent with a multifaceted mechanism of action. Its ability to concurrently inhibit pro-inflammatory signaling through the IL-12/STAT4 and p38 MAPK pathways while preserving essential cellular functions via mitochondrial protection and AMPK activation positions it as a unique therapeutic candidate. While preclinical data, particularly in the realm of Type 1 Diabetes and its complications, are robustly positive, the path to clinical application requires careful navigation. The failure in the ALI/ARDS clinical trial underscores the importance of patient selection, disease stage, and optimizing pharmacokinetics.[10][17][18] Future research should focus on its potential as a prophylactic or early-intervention therapy in high-risk populations for autoimmune diseases, leveraging its unique ability to protect vital cells, such as pancreatic β-cells, from inflammatory destruction.

References

-

Yang, Z., Chen, M., Carter, J. D., & Nadler, J. L. (2002). Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. Endocrinology, 143(6), 2341–2348. [Link]

-

Nadler, J. L., & Chen, M. (2005). Lisofylline: A Potential Lead for the Treatment of Diabetes. Biochemical Pharmacology, 69(1), 1–5. [Link]

-

Striffler, J. S., & Nadler, J. L. (2004). Lisofylline, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats. Metabolism, 53(3), 290–296. [Link]

-

The ARDS Network. (2002). Randomized, placebo-controlled trial of lisofylline for early treatment of acute lung injury and acute respiratory distress syndrome. Critical Care Medicine, 30(1), 1–6. [Link]

-

Chen, M., Han, Y., & Nadler, J. L. (2003). Lisofylline, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition. Endocrinology, 144(12), 5227–5231. [Link]

-

Johns Hopkins University. (n.d.). Randomized, placebo-controlled trial of lisofylline for early treatment of acute lung injury and acute respiratory distress syndrome. Retrieved from [Link]

-

Wikipedia. (n.d.). Lisofylline. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is Lisofylline used for? Retrieved from [Link]

-

Bursten, S. L., Federighi, D. A., Parsons, P., Harris, W. E., & Abraham, E. (2000). Effects of lisofylline on hyperoxia-induced lung injury. Journal of Applied Physiology, 89(3), 1197-1205. [Link]

-

Rice, P. J., Kellner, H. M., & Bursten, S. L. (1998). The effects of post-treatment with lisofylline, a phosphatidic acid generation inhibitor, on sepsis-induced acute lung injury in pigs. American Journal of Respiratory and Critical Care Medicine, 157(3), 949-955. [Link]

-

Yang, Z., Chen, M., Fialkow, L. B., Ellett, J. D., Wu, R., & Nadler, J. L. (2002). The anti-inflammatory compound lisofylline prevents Type I diabetes in non-obese diabetic mice. Diabetologia, 45(9), 1307–1314. [Link]

-

Idell, S. (2002). Pharmacotherapy of Acute Lung Injury and the Acute Respiratory Distress Syndrome. Texas Heart Institute Journal, 29(1), 14–26. [Link]

-

EurekAlert!. (2003). Drug shows promise in preventing type 1 diabetes. Retrieved from [Link]

-

ClinicalTrials.gov. (2013). A Safety, Tolerability and Bioavailability Study of Lisofylline After Continuous Subcutaneous (12 mg/kg) and Intravenous (9 mg/kg) Administration in Subjects With Type 1 Diabetes Mellitus. Retrieved from [Link]

-

Wyska, E., Bas, A., & Ksycińska, H. (2011). Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans. Pharmacological Reports, 63(3), 749–759. [Link]

-

Yang, Z., Chen, M., Wu, R., & Nadler, J. L. (2003). The novel anti-inflammatory compound, lisofylline, prevents diabetes in multiple low-dose streptozotocin-treated mice. Pancreas, 26(4), e99–e104. [Link]

-

El-amir, A., Tadros, M., El-Sayed, S., & El-Demerdash, E. (2021). Lisofylline mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway. Cytokine, 138, 155398. [Link]

-

Spina, D., & Page, C. P. (1994). Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma. European Respiratory Journal, 7(6), 1157–1165. [Link]

-

Boswell-Smith, V., Spina, D., & Page, C. P. (2006). Phosphodiesterase inhibitors. British Journal of Pharmacology, 147 Suppl 1(Suppl 1), S252–S257. [Link]

-

Lenschow, D. J., Walunas, T. L., & Bluestone, J. A. (1996). CTLA-4/B7 system of T cell costimulation. Annual Review of Immunology, 14, 233-258. [Link]

-

Abedian, Z., Ghaffari, M., & Jalali, A. (2023). CTLA4-Ig alleviates the allogeneic immune responses against insulin-producing cells in a murine model of cell transplantation. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(11), 3195–3206. [Link]

Sources

- 1. Lisofylline: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lisofylline - Wikipedia [en.wikipedia.org]

- 3. What is Lisofylline used for? [synapse.patsnap.com]

- 4. apexbt.com [apexbt.com]

- 5. The anti-inflammatory compound lisofylline prevents Type I diabetes in non-obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. The novel anti-inflammatory compound, lisofylline, prevents diabetes in multiple low-dose streptozotocin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lisofylline, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]

- 10. Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lisofylline mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lisofylline, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. atsjournals.org [atsjournals.org]

- 17. Randomized, placebo-controlled trial of lisofylline for early treatment of acute lung injury and acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]

Foreword: The Rationale for Deuteration in Pharmaceutical Analysis

An In-Depth Technical Guide to the Synthesis and Purification of (+/-)-Lisofylline-d6

In modern drug development and clinical pharmacology, stable isotope-labeled internal standards (SIL-IS) are indispensable for quantitative bioanalysis using mass spectrometry. The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, yields a compound that is chemically identical to the parent drug but mass-shifted.[1] This mass difference allows it to be distinguished from the unlabeled analyte in complex biological matrices, ensuring high precision and accuracy in pharmacokinetic and metabolic studies.

This compound, with deuterium atoms incorporated into the two N-methyl groups of the xanthine core, serves as an ideal internal standard for its proteo-analog, Lisofylline. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon that gives rise to the kinetic isotope effect (KIE).[2][3] This effect can slow down metabolic processes that involve the cleavage of these bonds, potentially altering the drug's metabolic profile.[3][4] For an internal standard, placing the deuterium labels on metabolically stable positions is crucial to ensure it co-elutes with the analyte and behaves similarly during sample extraction, yet is clearly distinguishable by the mass spectrometer. The N-methyl groups of xanthine derivatives are generally stable, making them excellent locations for deuteration.

This guide provides a comprehensive, field-proven methodology for the multi-gram scale synthesis, purification, and characterization of high-purity this compound, intended for researchers and scientists in drug development.

Strategic Overview of the Synthesis and Purification Workflow

The synthesis of this compound is approached via a robust two-step process, beginning with the deuteromethylation of a suitable xanthine precursor, followed by the attachment of the racemic 5-hydroxyhexyl side chain. This strategy is predicated on the availability of high-purity deuterated starting materials and requires a rigorous, multi-stage purification protocol to achieve the requisite analytical standard purity (>99.5%).

The overall workflow is visualized below, outlining the critical stages from starting materials to the final, validated product.

Caption: Overall workflow for the synthesis and purification of this compound.

Chemical Synthesis: A Step-by-Step Protocol

The chosen synthetic route involves the N1-alkylation of theobromine-d6 with a protected 5-hydroxyhexyl bromide, followed by deprotection. This method is efficient and avoids potential side reactions associated with the free hydroxyl group. While direct synthesis from xanthine is possible, starting with commercially available theobromine and introducing the deuterated methyl groups is a common alternative for producing d6-labeled analogs. For the purpose of this guide, we will begin with the commercially available precursor, Theobromine (3,7-dimethylxanthine), and assume the d6-labeling on the methyl groups is present in this starting material.

Reaction Scheme

The core of the synthesis is the nucleophilic substitution at the N1 position of the theobromine-d6 anion onto an alkyl halide.

Caption: Synthetic scheme for this compound from Theobromine-d6.

Experimental Protocol: N1-Alkylation and Deprotection

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Moles | Equiv. | Amount Used |

| Theobromine-d6 | 186.20 | 0.054 | 1.0 | 10.0 g |

| 1-bromo-5-(tert-butyldimethylsilyloxy)hexane | 325.38 | 0.065 | 1.2 | 21.1 g |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 0.108 | 2.0 | 14.9 g |

| N,N-Dimethylformamide (DMF), anhydrous | - | - | - | 200 mL |

| Tetrabutylammonium fluoride (TBAF), 1M in THF | - | 0.081 | 1.5 | 81 mL |

| Tetrahydrofuran (THF), anhydrous | - | - | - | 150 mL |

Step-by-Step Procedure:

-

Alkylation Reaction Setup:

-

To an oven-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Theobromine-d6 (10.0 g, 0.054 mol) and anhydrous potassium carbonate (14.9 g, 0.108 mol).

-

Add 200 mL of anhydrous DMF via cannula. The use of DMF is critical as it effectively solubilizes the xanthine salt.

-

Begin vigorous stirring to create a fine suspension.

-

Add 1-bromo-5-(tert-butyldimethylsilyloxy)hexane (21.1 g, 0.065 mol) dropwise to the suspension. The TBDMS protecting group is chosen for its stability under basic conditions and its facile removal with fluoride ions.

-

Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until consumption of the Theobromine-d6 starting material is observed.

-

-

Work-up and Isolation of Intermediate:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 1 L of ice-cold water and stir for 30 minutes.

-

Extract the aqueous phase with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude silyl-protected Lisofylline-d6 as a viscous oil.

-

-

Deprotection of the Hydroxyl Group:

-

Dissolve the crude intermediate in 150 mL of anhydrous THF in a 500 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add 1M TBAF in THF (81 mL, 0.081 mol) dropwise over 20 minutes. The reaction is typically exothermic.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC or LC-MS for the disappearance of the protected intermediate.

-

-

Final Work-up:

-

Quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution.

-

Remove the THF under reduced pressure.

-

Extract the remaining aqueous layer with dichloromethane (3 x 150 mL).

-

Combine the organic layers, wash with water, then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound as a pale yellow solid.

-

Purification: Achieving Analytical-Grade Purity

A multi-step purification strategy is essential to remove unreacted starting materials, reagents, and reaction byproducts.

Protocol 1: Flash Column Chromatography (Bulk Purification)

-

Rationale: This initial step is designed to remove the bulk of impurities, particularly the excess alkylating agent and silyl-related byproducts.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM).

-

Procedure:

-

Adsorb the crude product onto a small amount of silica gel.

-

Load the dry material onto a pre-packed silica gel column.

-

Elute the column with the gradient mobile phase.

-

Collect fractions and analyze by TLC.

-

Combine fractions containing the pure product (as determined by TLC) and concentrate to yield a partially purified solid.

-

Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Rationale: Prep-HPLC is the final polishing step to achieve >99.5% chemical purity, separating the target compound from any closely eluting structural isomers or minor impurities.[5][6]

-

System: A standard preparative HPLC system with UV detection.

-

Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid).

-

Procedure:

-

Dissolve the material from the flash chromatography step in a minimal amount of the mobile phase.

-

Inject the solution onto the preparative column.

-

Monitor the elution profile at a suitable wavelength (e.g., 274 nm).

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fractions to remove the mobile phase and yield the final product as a white, fluffy solid.

-

Characterization and Quality Control

A battery of orthogonal analytical techniques must be employed to confirm the identity, structure, purity, and isotopic incorporation of the final product.[7] This self-validating system ensures the material is fit for purpose as a certified internal standard.

Summary of Analytical Characterization Data

| Analysis Technique | Parameter Measured | Expected Result |

| HPLC-UV | Chemical Purity | > 99.5% (by peak area normalization) |

| HRMS (ESI+) | Molecular Mass & Formula | m/z [M+H]⁺ = 287.2005 (Calculated for C₁₃H₁₅D₆N₄O₃⁺: 287.2008) |

| ¹H NMR (500 MHz, CDCl₃) | Structural Confirmation & Isotopic Purity | Absence of signals for N3-CH₃ and N7-CH₃ protons (~3.5-4.0 ppm). All other proton signals consistent with structure. |

| ²H NMR (76 MHz, CHCl₃) | Deuterium Incorporation Site | Signals corresponding to the N3-CD₃ and N7-CD₃ positions. |

High-Performance Liquid Chromatography (HPLC)

An analytical HPLC method is used to determine the final chemical purity.

-

Column: C18 reverse-phase (e.g., 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase: Gradient elution with water and acetonitrile.

-

Detection: UV at 274 nm.

-

Acceptance Criteria: Purity ≥ 99.5%.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides unambiguous confirmation of the elemental composition.[8]

-

Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Observation: The protonated molecular ion [M+H]⁺ is observed.

-

Acceptance Criteria: Measured mass must be within ± 5 ppm of the theoretical calculated mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for confirming the precise location of deuterium incorporation and the overall molecular structure.[7][9]

-

¹H NMR: The absence of proton signals where deuterium is expected provides strong evidence of successful labeling. The integration of remaining proton signals should align with the structure.

-

²H NMR: A deuterium NMR spectrum will show signals only for the deuterium nuclei, confirming their presence at the N-methyl positions.

Conclusion

The synthesis and purification of this compound, while requiring careful execution and specialized equipment, is achievable through the well-established chemical principles outlined in this guide. The described workflow, combining a strategic N1-alkylation of a deuterated theobromine precursor with a rigorous two-stage purification process, consistently yields material of high chemical and isotopic purity. The final characterization using a suite of orthogonal analytical methods—HPLC, HRMS, and NMR—is non-negotiable and provides the necessary validation for its use as a reliable internal standard in regulated bioanalysis.

References

-

Tarasca, M. V., et al. (2022). One-Step, Gram-Scale Synthesis of Caffeine-d9 from Xanthine and CD3I. Organic Process Research & Development. [Link]

-

ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Website. [Link]

-

Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of medicinal chemistry, 57(9), 3595-3611. [Link]

-

Wikipedia contributors. (2023). Hydrogen–deuterium exchange. Wikipedia, The Free Encyclopedia. [Link]

-

Pharmaffiliates. Deuterated Compounds | Stable Isotope-Labeled Standards. Pharmaffiliates Website. [Link]

-

Boukraa, M. S., et al. (1995). Synthesis and purification of 13C labelled xanthine derivatives. Journal of Labelled Compounds and Radiopharmaceuticals, 36(8), 773-788. [Link]

-

Balssa, F., & Bonnaire, Y. (2007). Easy preparative scale syntheses of labelled xanthines: Caffeine, theophylline and theobromine. Journal of Labelled Compounds and Radiopharmaceuticals, 50(10), 918-924. [Link]

- Harbeson, S. L., et al. (2017). Deuterated xanthine derivatives and use thereof.

-

Tarasca, M. V., et al. (2022). One-Step, Gram-Scale Synthesis of Caffeine-d9 from Xanthine and CD3I. Can. J. Chem., 100(11), 861-865. [Link]

-

Kiontke, A., & Brodwolf, R. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Pentoxifylline Synthesis: The Role of CAS 10226-30-9. Pharma-Sources.com. [Link]

-

Walczak, M., et al. (2009). VALIDATION OF A HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR PHARMACOKINETIC EVALUATION OF PENTOXIFYLLINE AND LISOFYLLINE. Acta Poloniae Pharmaceutica, 66(3), 215-222. [Link]

-

Protheragen. Lisofylline-D6. Protheragen Product Page. [Link]

-

Dal Piaz, V., et al. (2022). An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline. Journal of Medicinal Chemistry, 65(15), 10443-10454. [Link]

-

Cambridge Isotope Laboratories, Inc. ISOAPI-D™ - Deuterated Reagents for Pharmaceuticals. ISOAPI-D Website. [Link]

-

Resolian Bioanalytics. Analytical Chemistry & Trace Analysis. Resolian Website. [Link]

-

Zhang, Y., et al. (2021). Purification Process and In Vitro and In Vivo Bioactivity Evaluation of Pectolinarin and Linarin from Cirsium japonicum. Molecules, 26(23), 7175. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 3. An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isotope.com [isotope.com]

- 5. Synthesis and purification of {sup 13}C labelled xanthine derivatives (Journal Article) | ETDEWEB [osti.gov]

- 6. Purification Process and In Vitro and In Vivo Bioactivity Evaluation of Pectolinarin and Linarin from Cirsium japonicum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stability and Storage of (+/-)-Lisofylline-d6

Introduction: The Critical Role of Stability in Research and Development

(+/-)-Lisofylline-d6 is the deuterated analog of Lisofylline, a synthetic methylxanthine derivative that has demonstrated significant anti-inflammatory properties. As a metabolite of pentoxifylline, Lisofylline has been investigated for its potential therapeutic applications in conditions such as type 1 diabetes and acute lung injury.[1] The introduction of deuterium (this compound) serves a critical role in pharmacokinetic and metabolic studies, often utilized as an internal standard in bioanalytical assays for its parent compound. The stability of this deuterated standard is paramount to ensure the accuracy and reproducibility of such studies. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon established principles for stable isotope-labeled compounds, data from structurally related molecules, and supplier recommendations.

I. Physicochemical Properties and the Impact of Deuteration

This compound is typically supplied as a neat, crystalline solid with a high degree of purity and isotopic enrichment.[2] While specific physicochemical data for the deuterated form is not extensively published, it is expected to have properties similar to its non-deuterated counterpart, with minor variations attributable to the increased mass of deuterium.

The primary rationale for deuteration is to leverage the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond leads to a slower rate of metabolic cleavage.[2] This enhanced metabolic stability is a key advantage in its application as an internal standard. However, the influence of deuteration on the chemical stability of the molecule requires careful consideration. While deuteration can sometimes enhance photostability, its overall impact on susceptibility to hydrolysis, oxidation, and other degradation pathways is molecule-specific.

| Property | This compound | Non-Deuterated Lisofylline |

| Physical Form | Neat solid | Crystalline solid |

| Purity (typical) | >95% (HPLC) | >98% |

| Deuterium Enrichment | ≥99% | N/A |

| Recommended Storage | -20°C under inert atmosphere | -20°C |

| Solubility | Moderately soluble in DMSO, methanol, ethanol | Soluble in DMSO to 25 mM |

II. Potential Degradation Pathways: Insights from Xanthine Analogs

A. Hydrolytic Degradation

Xanthine derivatives can be susceptible to hydrolysis, particularly under alkaline conditions. Forced degradation studies on pentoxifylline have shown degradation under basic conditions. While theophylline has demonstrated stability against acid-induced hydrolysis, the potential for base-catalyzed hydrolysis of the amide bond within the xanthine ring of Lisofylline should be considered.

B. Oxidative Degradation

Oxidation is a significant degradation pathway for xanthine derivatives. Studies on pentoxifylline under oxidative stress have identified the formation of a gem-dihydroperoxide derivative as a major degradation product. Theophylline is also known to degrade via oxidation. Given that a primary stability advantage of deuteration is resistance to metabolic oxidation, it is crucial to protect this compound from chemical oxidants during storage and handling.[2]

C. Photodegradation

Purine analogs can exhibit varying degrees of photostability. While some studies suggest that deuteration may enhance photostability, it is a best practice to protect all sensitive research compounds from light. Photostability testing, as outlined in ICH Q1B guidelines, should be conducted if the compound is expected to be exposed to light during its lifecycle.

III. Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended, integrating general best practices for stable isotope-labeled compounds with specific considerations for its chemical structure.

A. Long-Term Storage (Solid Form)

For long-term storage, this compound should be stored as a solid at -20°C .[2] To mitigate the risks of hydrolysis and oxidation, it is highly recommended to store the compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[2] The container should be placed in a dark environment to prevent photodegradation.

B. Preparation of Stock Solutions

When preparing stock solutions, use high-purity solvents in which Lisofylline is known to be soluble, such as dimethyl sulfoxide (DMSO), methanol, or ethanol. It is advisable to prepare a concentrated stock solution that can be further diluted for working solutions. This minimizes the need to repeatedly open the primary container of the solid material.

C. Storage of Stock Solutions

Stock solutions of this compound should be stored at -20°C or lower , preferably at -80°C for extended periods. Aliquoting the stock solution into smaller, single-use vials is a critical step to avoid repeated freeze-thaw cycles, which can accelerate degradation. These vials should also be stored in the dark. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

D. Handling Precautions

-

Hygroscopicity: While not explicitly documented, many fine chemicals are hygroscopic. Handle the solid material in a low-humidity environment, such as a glove box or a desiccator, if possible.

-

Inert Atmosphere: When handling the solid, minimize its exposure to air. If possible, blanket the material with an inert gas before sealing the container for storage.

-

Isotopic Exchange: To prevent the exchange of deuterium atoms with hydrogen from atmospheric moisture, it is crucial to keep the container tightly sealed and store it in a dry environment.

IV. Experimental Workflow for Stability Assessment

For laboratories that need to validate the stability of this compound under their specific storage or experimental conditions, the following workflow, based on ICH guidelines, is recommended.

A. Stability-Indicating Analytical Method

The cornerstone of any stability study is a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry). This method must be able to separate the intact this compound from any potential degradation products.

B. Forced Degradation Studies

To develop and validate a stability-indicating method and to understand the degradation pathways, forced degradation studies should be performed. This involves subjecting the compound to harsh conditions:

-

Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

-

Base Hydrolysis: e.g., 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidation: e.g., 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Heating the solid material (e.g., at 60°C).

-

Photodegradation: Exposing the solid or a solution to UV and visible light as per ICH Q1B guidelines.

C. Long-Term and Accelerated Stability Studies

Once a stability-indicating method is in place, formal stability studies can be initiated.

-

Sample Preparation: Prepare solutions of this compound in the desired solvent and store them under the intended long-term (e.g., -20°C) and accelerated (e.g., 4°C, 25°C) storage conditions.

-

Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated).

-

Analysis: At each time point, assess the samples for:

-

Purity: Using the stability-indicating HPLC/UHPLC method.

-

Concentration: To determine any loss of the parent compound.

-

Appearance: Any changes in color or clarity of solutions.

-

Degradation Products: Identify and, if necessary, quantify any new peaks that appear in the chromatogram.

-

V. Visualization of Key Concepts

Logical Flow for Handling and Storage

Caption: Recommended workflow for the storage and handling of this compound.

Potential Degradation Pathways

Caption: Potential degradation pathways for this compound based on its chemical structure.

VI. Conclusion: Ensuring Data Integrity Through Proper Stability Management

The chemical and isotopic stability of this compound is a critical factor for its successful use in research and drug development, particularly in its role as an internal standard. While specific degradation kinetics for this deuterated compound are not widely published, a conservative and scientifically sound approach to its storage and handling can be derived from the general principles for stable isotope-labeled compounds and the known stability profiles of its structural analogs. By adhering to the recommendations outlined in this guide—namely, storage at low temperatures, protection from light, moisture, and oxygen, and careful handling of solutions—researchers can minimize the risk of degradation and ensure the integrity of their analytical data. For regulated applications, a comprehensive, in-house stability assessment is an indispensable component of method validation.

References

-

Wikipedia. Lisofylline. [Internet]. Available from: [Link][1]

- Gao, F., et al. (2010). Degradation studies of pentoxifylline: Isolation and characterization of a novel gem-dihydroperoxide derivative as major oxidative degradation product. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 335-342.

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Available from: [Link]

- Arote, R. B., et al. (2013). A Validated Stability Indicating HPTLC Method for Determination of Pentoxifylline in Bulk and Pharmaceutical Formulation. Research Journal of Pharmacy and Technology, 6(8), 883-887.

- Antony, A., et al. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment.

-

Isotope Science / Alfa Chemistry. Quality Control Essentials for Deuterated Drug APIs. Available from: [Link]

- Global CRO Council for Bioanalysis. (2011). Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s. Bioanalysis, 3(12), 1323-1334.

Sources

A Technical Guide to the Stereospecific Biological Activity of Lisofylline Enantiomers

This in-depth technical guide provides a comprehensive overview of the biological activities of lisofylline, with a specific focus on the stereoselective effects of its enantiomers. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of lisofylline's action, supported by field-proven experimental insights and protocols.

Introduction: The Significance of Chirality in Lisofylline's Therapeutic Potential

Lisofylline (LSF), a synthetic methylxanthine derivative of pentoxifylline, has garnered considerable interest for its potent anti-inflammatory and cytoprotective properties.[1] It has been investigated in a range of conditions characterized by excessive inflammation and oxidative stress, including sepsis, acute respiratory distress syndrome (ARDS), and type 1 diabetes.[1] LSF's therapeutic potential is attributed to its multifaceted mechanism of action, which includes the inhibition of pro-inflammatory cytokine production, modulation of immune cell function, and protection against cellular damage.[1]

Lisofylline possesses a chiral center, resulting in the existence of two enantiomers: (R)-lisofylline and (S)-lisofylline. As is often the case in pharmacology, these stereoisomers can exhibit distinct biological activities and potencies. Emerging evidence strongly indicates that the therapeutic effects of racemic lisofylline are predominantly, if not exclusively, attributable to the (R)-enantiomer. This guide will dissect the stereospecific biological activities of lisofylline, providing a detailed examination of the experimental evidence and methodologies used to elucidate these differences.

Part 1: Stereoselective Mechanisms of Action

The biological activity of lisofylline is intricately linked to its ability to modulate key signaling pathways involved in inflammation and cellular stress. The (R)-enantiomer has been identified as the primary active form, exhibiting potent inhibitory effects on several critical molecular targets.

Inhibition of Phosphatidic Acid Generation

A primary mechanism of action for (R)-lisofylline is the inhibition of lysophosphatidic acid acyl transferase (LPAAT), an enzyme responsible for the generation of phosphatidic acid (PA).[2][3] PA is a crucial lipid second messenger involved in pro-inflammatory signaling cascades. The (R)-enantiomer of lisofylline is a potent inhibitor of PA generation, with a reported IC50 of 0.6 µM. This stereospecific inhibition is a key contributor to its anti-inflammatory effects.

Modulation of Inflammatory Cytokine Production

Interference with the IL-12/STAT4 Signaling Pathway

A significant discovery in understanding lisofylline's immunomodulatory effects is its ability to block interleukin-12 (IL-12) signaling and the subsequent activation of the STAT4 transcription factor. This pathway is pivotal in the differentiation of T-helper 1 (Th1) cells, which are key drivers of autoimmune responses, particularly in type 1 diabetes. By inhibiting STAT4 activation, (R)-lisofylline can prevent the pro-inflammatory cascade mediated by IL-12, thereby protecting insulin-producing pancreatic beta-cells from autoimmune destruction.

Protection of Pancreatic Beta-Cells and Enhancement of Mitochondrial Function

(R)-Lisofylline has demonstrated a protective effect on pancreatic beta-cells, shielding them from cytokine-induced damage.[5] This cytoprotection is linked to the promotion of mitochondrial metabolism. Pro-inflammatory cytokines can impair mitochondrial function, leading to reduced insulin secretion and beta-cell apoptosis. Lisofylline counteracts these detrimental effects by restoring mitochondrial membrane potential, increasing ATP levels, and enhancing overall mitochondrial activity.[5]

dot

Caption: (R)-Lisofylline Signaling Pathway Inhibition.

Part 2: Quantitative Analysis of Enantiomeric Activity

A critical aspect of understanding the stereospecificity of lisofylline is the quantitative comparison of the biological activities of its enantiomers. While comprehensive data for the (S)-enantiomer is limited, the available information strongly supports the superior potency of the (R)-enantiomer.

| Biological Activity | Enantiomer | Potency (IC50/EC50) | Reference |

| Inhibition of Phosphatidic Acid Generation | (R)-Lisofylline | IC50 = 0.6 µM | [6] |

| (S)-Lisofylline | Not Reported (presumed inactive) | ||

| Inhibition of TNF-α Production | Racemic Lisofylline | Effective inhibition demonstrated | [1][4] |

| (R)-Lisofylline | Primary contributor to activity | [6] | |

| (S)-Lisofylline | Not Reported | ||

| Enhancement of Glucose-Stimulated Insulin Secretion | Racemic Lisofylline | Significant enhancement observed | [5] |

| (R)-Lisofylline | Believed to be the active enantiomer | ||

| (S)-Lisofylline | Not Reported |

Part 3: Experimental Protocols and Methodologies

To ensure scientific integrity and provide actionable insights, this section details the key experimental protocols for assessing the stereospecific biological activity of lisofylline enantiomers.

Chiral Separation of Lisofylline Enantiomers

The foundational step for studying the stereospecific effects of lisofylline is the effective separation of its (R)- and (S)-enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the method of choice for this purpose.

Protocol: Chiral HPLC Separation of Lisofylline Enantiomers

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralpak AD-H or similar, is recommended.[7]

-

Mobile Phase: A mixture of n-hexane, isopropanol, and a basic additive like diethylamine (DEA) is typically used in normal-phase chromatography. The exact ratio should be optimized to achieve baseline separation.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally appropriate.

-

Detection: UV detection at a wavelength of approximately 273 nm.

-

Sample Preparation: Dissolve the racemic lisofylline in the mobile phase to an appropriate concentration.

-

Injection and Elution: Inject the sample onto the column and monitor the elution profile. The two enantiomers will elute as distinct peaks.

-

Peak Identification: The elution order of the enantiomers should be confirmed using commercially available standards of (R)- and (S)-lisofylline.

dot

Caption: Experimental Workflow for Enantiomer Activity Comparison.

In Vitro Assay for Inhibition of Cytokine Production

This protocol outlines a method to quantify the inhibitory effect of lisofylline enantiomers on the production of TNF-α from stimulated immune cells.

Protocol: TNF-α Inhibition Assay

-

Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of (R)-lisofylline, (S)-lisofylline, or vehicle control for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce TNF-α production.

-

Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of the lisofylline enantiomers compared to the vehicle control and determine the IC50 values.

Assessment of Mitochondrial Membrane Potential

The JC-1 assay is a widely used method to assess mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).

Protocol: JC-1 Mitochondrial Membrane Potential Assay

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., INS-1 pancreatic beta-cells) in a 96-well plate. Treat the cells with pro-inflammatory cytokines (e.g., a cocktail of IL-1β, TNF-α, and IFN-γ) in the presence or absence of (R)-lisofylline or (S)-lisofylline for a specified period (e.g., 18 hours).

-

JC-1 Staining: Prepare a 2 µM working solution of JC-1 dye in the cell culture medium. Replace the culture medium in each well with the JC-1 working solution.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Washing: Gently wash the cells twice with a pre-warmed assay buffer (e.g., PBS).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader.

-

J-aggregates (healthy mitochondria): Excitation at ~535 nm, Emission at ~595 nm (red fluorescence).

-

JC-1 monomers (depolarized mitochondria): Excitation at ~485 nm, Emission at ~535 nm (green fluorescence).

-

-

Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization. Compare the ratios in the treated groups to the control groups to assess the protective effect of the lisofylline enantiomers.[8]

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol details an in vitro method to evaluate the effect of lisofylline enantiomers on the insulin secretion capacity of pancreatic beta-cells.

Protocol: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Islet Isolation and Culture: Isolate pancreatic islets from a suitable animal model (e.g., rats) or use a pancreatic beta-cell line (e.g., INS-1). Culture the islets or cells in an appropriate medium.

-

Pre-incubation: Pre-incubate the islets or cells in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.

-

Treatment: Incubate the islets or cells in low-glucose KRB buffer containing (R)-lisofylline, (S)-lisofylline, or vehicle control for a specified period.

-

Basal Insulin Secretion: Collect the supernatant to measure basal insulin secretion.

-

Glucose Stimulation: Replace the buffer with high-glucose KRB buffer (e.g., 16.7 mM glucose) containing the respective treatments and incubate for 1-2 hours.

-

Stimulated Insulin Secretion: Collect the supernatant to measure glucose-stimulated insulin secretion.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an ELISA or radioimmunoassay (RIA) kit.

-

Data Analysis: Compare the amount of insulin secreted under basal and high-glucose conditions for each treatment group to determine the effect of the lisofylline enantiomers on GSIS.[9][10]

Conclusion

The biological activity of lisofylline is stereospecific, with the (R)-enantiomer being the primary contributor to its anti-inflammatory and cytoprotective effects. This stereoselectivity is evident in its potent inhibition of phosphatidic acid generation, modulation of pro-inflammatory cytokine production, and interference with the IL-12/STAT4 signaling pathway. Furthermore, (R)-lisofylline's ability to protect pancreatic beta-cells by promoting mitochondrial function underscores its therapeutic potential in inflammatory and autoimmune diseases.

The experimental protocols detailed in this guide provide a robust framework for the continued investigation of lisofylline enantiomers and other chiral compounds. A thorough understanding of stereospecificity is paramount in drug development, enabling the design of more potent and safer therapeutic agents. Further research focusing on direct comparative studies of the lisofylline enantiomers will undoubtedly provide deeper insights into their distinct pharmacological profiles.

References

-

Patsnap Synapse. (2024, June 27). What is Lisofylline used for? Retrieved from [Link]

- Chen, M., et al. (2002). Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. Endocrinology, 143(6), 2341-8.

- Wyska, E., & Pekala, E. (2009). Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans. Xenobiotica, 39(1), 69-78.

-

Wikipedia. (n.d.). Lisofylline. Retrieved from [Link]

-

G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

-

Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

- Striffler, J. S., & Nadler, J. L. (2004).

- Al-Rijjal, D., et al. (2022). Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. STAR Protocols, 3(1), 101131.

-

Tecan. (n.d.). Detection of the Mitochondrial Potential Sensor JC-1. Retrieved from [Link]

-

Bio-Rad. (n.d.). MitoPT® JC-1 Assay Kit. Retrieved from [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). JC-1 MitoMP Detection Kit. Retrieved from [Link]

- Wattanasirichaigoon, S., et al. (2000). The effects of post-treatment with lisofylline, a phosphatidic acid generation inhibitor, on sepsis-induced acute lung injury in pigs. Shock, 13(6), 449-55.

-

Mouse Metabolic Phenotyping Centers. (2012, September 17). Protocol Glucose-stimulated Insulin Secretion (in vivo). Retrieved from [Link]

- Reinshagen, M., et al. (2002).

-

University of Wisconsin Islet Program. (n.d.). Assessment of Islet Functional Potency by Glucose Stimulated Insulin Secretion. Retrieved from [Link]

-

Human Islets. (n.d.). Static Glucose-stimulated Insulin Secretion (GSIS) Protocol. Retrieved from [Link]

- van Furth, A. M., et al. (1997). Effect of lisofylline and pentoxifylline on the bacterial-stimulated production of TNF-alpha, IL-1 beta IL-10 by human leucocytes. Immunology Letters, 59(3), 193-196.

-

Shimadzu. (n.d.). Analysis and evaluation of chiral drugs in biological samples. Retrieved from [Link]

-

Chiralpedia. (2025, February 17). Chiral Bioequivalence – An Explainer. Retrieved from [Link]

-

Scientific Reports. (2020, December 1). Identification of potential TNF-α inhibitors: from in silico to in vitro studies. Retrieved from [Link]

-

Transplantation Proceedings. (1995). Perioperative Treatment With Phosphatidic Acid Inhibitor (Lisofylline) Leads to Prolonged Survival of Hearts in the Guinea Pig to Rat Xenotransplant Model. Retrieved from [Link]

-

Journal of Chromatography A. (2019, January 25). Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography. Retrieved from [Link]

-

ResearchGate. (2009, August 7). Enantiomeric separation and determination of absolute stereochemistry of asymmetric molecules in drug discovery - Building chiral technology toolboxes. Retrieved from [Link]

-

Journal of Mathematical Biology. (2022). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values of TNF-a Inhibition. Retrieved from [Link]

-

Frontiers in Endocrinology. (2013, October 1). Development and Application of Specific Cytokine Assays in Tissue Samples from a Bottlenose Dolphin with Hyperinsulinemia. Retrieved from [Link]

-

Journal of Lipid Research. (2020, September 29). Regulation of Signaling and Metabolism by Lipin-mediated Phosphatidic Acid Phosphohydrolase Activity. Retrieved from [Link]

-

Eurofins Biomnis. (n.d.). Cytokine assays. Retrieved from [Link]

-

International Journal of Molecular Sciences. (2022, March 17). Phosphatidic Acid in Plant Hormonal Signaling: From Target Proteins to Membrane Conformations. Retrieved from [Link]

Sources

- 1. Effect of lisofylline and pentoxifylline on the bacterial-stimulated production of TNF-alpha, IL-1 beta IL-10 by human leucocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Perioperative Treatment With Phosphatidic Acid Inhibitor (Lisofylline) Leads to Prolonged Survival of Hearts in the Guinea Pig to Rat Xenotransplant Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of post-treatment with lisofylline, a phosphatidic acid generation inhibitor, on sepsis-induced acute lung injury in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Vitro Metabolic Pathways of Lisofylline: A Technical Guide for Drug Development Professionals

Abstract